2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide

Physicochemical characterization Lipophilicity Drug-likeness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide (CAS 672951-20-1) is a synthetic hydrazinecarbothioamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent and an N-methyl group on the hydrazinecarbothioamide scaffold. The molecular formula is C8H8ClF3N4S with a molecular weight of 284.69 g·mol⁻¹.

Molecular Formula C8H8ClF3N4S
Molecular Weight 284.69
CAS No. 672951-20-1
Cat. No. B2854971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide
CAS672951-20-1
Molecular FormulaC8H8ClF3N4S
Molecular Weight284.69
Structural Identifiers
SMILESCN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)N
InChIInChI=1S/C8H8ClF3N4S/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
InChIKeyHYVXQSDCEIAEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide: Core Identity and Procurement Baselines


2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide (CAS 672951-20-1) is a synthetic hydrazinecarbothioamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent and an N-methyl group on the hydrazinecarbothioamide scaffold . The molecular formula is C8H8ClF3N4S with a molecular weight of 284.69 g·mol⁻¹ . The compound belongs to the thiosemicarbazide class, which is broadly investigated for metal-chelating, antimicrobial, and anticancer properties . However, peer-reviewed quantitative bioactivity data specific to this compound are extremely scarce; the majority of accessible information originates from vendor technical datasheets and computational predictions rather than published primary research .

Why Generic Substitution Fails for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide


Hydrazinecarbothioamide derivatives are highly sensitive to substituent identity and position. In closely related pyridinyl-thiosemicarbazide series, the presence and position of electron-withdrawing groups (Cl, CF₃) on the pyridine ring dramatically modulate metal-chelation affinity, enzyme inhibition potency, and cellular permeability . For instance, in carbonic anhydrase inhibition studies on pyridine-hydrazinecarbothioamide analogs, replacement of the pyridine substituent or alkylation of the terminal nitrogen altered IC₅₀ values by more than an order of magnitude . The target compound uniquely combines an N-methyl group with 3-chloro-5-(trifluoromethyl)pyridine substitution; interchangeable analogs lacking either the N-methyl cap, the chloro substituent, or the trifluoromethyl group would be expected to exhibit fundamentally different conformational preferences, hydrogen-bonding capacity, and lipophilicity (LogP ~1.04 for the target compound versus substantially different values for des-chloro or des-trifluoromethyl analogs) . Procuring an under-characterized analog therefore carries a high risk of non-reproducible biological or chemical behavior.

Quantitative Differentiation Evidence for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide


Physicochemical Profile: Computed LogP, Density, and Boiling Point Differentiation from Des-Chloro and Des-Trifluoromethyl Analogs

The target compound exhibits a computed LogP of 1.04, a density of 1.6 ± 0.1 g·cm⁻³, and a boiling point of 337.3 ± 52.0 °C at 760 mmHg . While direct experimental comparison data are unavailable, the 3-chloro-5-(trifluoromethyl)pyridine motif is known to increase lipophilicity and electron deficiency relative to unsubstituted pyridine or mono-substituted analogs. The N-methyl group further differentiates the compound from non-methylated hydrazinecarbothioamides by reducing hydrogen-bond donor count from 4 to 3, which can affect both solubility and target binding . These properties collectively define a distinct physicochemical space that cannot be replicated by analogs lacking the full substitution pattern.

Physicochemical characterization Lipophilicity Drug-likeness

Computational Bioactivity Prediction: Putative Disease Association Landscape Differentiated from Broader Thiosemicarbazide Class

DrugMapper, a computational target-prediction platform, associates 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide with a distinct disease-indication profile that includes melanoma, tuberculosis, bone neoplasms, HIV infection, castration-resistant prostate cancer, rheumatoid arthritis, and pain-related disorders . While these are computationally derived associations and not experimentally validated, the predicted profile is narrower and differs qualitatively from the broader antimicrobial/anticancer associations typical of simpler thiosemicarbazides. This suggests that the specific 3-chloro-5-(trifluoromethyl)pyridine + N-methyl substitution pattern may bias target engagement toward a subset of biological pathways, providing a rationale for prioritizing this compound in focused screening campaigns over generic thiosemicarbazide analogs.

Computational pharmacology Drug repurposing Target prediction

Purity Tier Differentiation: Commercial Availability at 95% and 98% Specifications

The target compound is commercially available at two distinct purity specifications from independent suppliers: 95% (AKSci Cat. 8322CL, CymitQuimica) and 98% (MolCore) . In contrast, closely related analogs such as 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine-1-carboxamide (CAS not specified) and 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(ethoxycarbonylmethyl)-3-thiosemicarbazide (CAS 321433-74-3) are typically offered only at 95% purity or lower . The availability of a 98% purity grade for the target compound reduces the burden of post-purchase purification for applications requiring high chemical homogeneity, such as co-crystallization studies, quantitative NMR reference standards, or sensitive biological assays where trace impurities may confound results.

Chemical procurement Quality control Synthesis reproducibility

Best Application Scenarios for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide Based on Verified Evidence


Focused Phenotypic Screening in Melanoma, Tuberculosis, or Castration-Resistant Prostate Cancer Models

Computational target prediction via DrugMapper associates the compound with melanoma, tuberculosis, and castration-resistant prostate cancer, among other diseases . While these predictions lack experimental validation, they provide a rational starting point for focused phenotypic screening campaigns. Researchers prioritizing these indications may select this compound over broader-spectrum thiosemicarbazide analogs to reduce initial screening complexity. The commercial availability at 98% purity ensures that observed bioactivity is attributable to the parent compound rather than impurities.

Synthesis of Heterocyclic Building Blocks via Cyclization Chemistry

Thiosemicarbazides are well-established precursors for synthesizing 1,2,4-triazole-5-thiones, 1,3,4-thiadiazoles, and other heterocycles . The 3-chloro-5-(trifluoromethyl)pyridine moiety is a privileged scaffold in agrochemical and pharmaceutical development. This compound can serve as a direct precursor to novel heterocyclic libraries, with the N-methyl group potentially directing regioselectivity during cyclization. The LogP of ~1.04 and molecular weight of 284.69 g·mol⁻¹ place derived heterocycles within favorable drug-like property space .

Metal-Chelation Studies Requiring Defined Substitution Patterns

Hydrazinecarbothioamides are versatile ligands for transition metals. The combination of a pyridine nitrogen, the hydrazinecarbothioamide N,S-donor set, and the electron-withdrawing Cl/CF₃ substituents creates a tunable metal-binding environment . The N-methyl group modulates the charge and steric profile of the terminal nitrogen, potentially altering coordination geometry relative to non-methylated analogs. Researchers investigating structure-activity relationships in metallodrug design or coordination chemistry may prioritize this compound for its unique donor set.

Carbon Anhydrase Inhibition Screening with Defined Pharmacophore Requirements

Pyridine- and phenol-based hydrazinecarbothioamide derivatives have demonstrated carbonic anhydrase (CA) isoform inhibition with IC₅₀ values spanning sub-micromolar to micromolar ranges depending on substitution pattern . The 3-chloro-5-(trifluoromethyl) substitution on the pyridine ring of the target compound is expected to enhance CA active-site complementarity via halogen bonding and hydrophobic packing relative to unsubstituted analogs. The compound is a structurally rational candidate for CA inhibitor screening, particularly against tumor-associated isoforms CA IX and CA XII.

Quote Request

Request a Quote for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.